molecular formula C18H17Cl2NO3 B2817439 N-(2,3-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide CAS No. 946274-96-0

N-(2,3-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

Cat. No. B2817439
CAS RN: 946274-96-0
M. Wt: 366.24
InChI Key: RJTQVYNAQGDDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a useful research compound. Its molecular formula is C18H17Cl2NO3 and its molecular weight is 366.24. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. NMR Spectral Studies

One application of N-(2,3-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is in NMR spectroscopy. Gowda and Gowda (2007) conducted 1H and 13C NMR spectral studies on N-(j, k-Dichlorophenyl)- and N-(j, k-Dimethylphenyl)-acetamides and their substituted derivatives, providing insights into the influence of Cl and methyl substitution on chemical shifts and spectral properties. This research contributes to understanding the structural characteristics of such compounds through NMR spectroscopy Gowda & Gowda, 2007.

2. Quantum Chemical Calculations

Choudhary et al. (2014) conducted quantum chemical calculations on 2,2-dichloro-N-(2,3-dichlorophenyl) acetamide and its variants, focusing on molecular structure, thermodynamic properties, vibrational frequencies, and reactivity descriptors. The study utilized density functional theory (DFT) and involved the analysis of molecular electrostatic potential, atomic charges, and electronic exchange interaction. Such research underscores the potential of these compounds in various fields, including material science and molecular chemistry Choudhary et al., 2014.

3. Synthesis and Structure Analysis

Kataev et al. (2021) delved into the synthesis, structure, and conformational analysis of a compound similar to N-(2,3-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide. They explored the reaction of 6-methyluracil with specific reagents to produce compounds whose structure and conformation were confirmed through X-ray analysis, NMR, IR spectroscopy, and computer modeling. This highlights the compound's relevance in the domain of synthetic chemistry and material analysis Kataev et al., 2021.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3/c1-18(2)9-11-5-3-8-14(17(11)24-18)23-10-15(22)21-13-7-4-6-12(19)16(13)20/h3-8H,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTQVYNAQGDDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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